5-Nitro-2-(propylsulfanyl)benzoic acid
Overview
Description
5-Nitro-2-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol . It is characterized by the presence of a nitro group (-NO2) and a propylsulfanyl group (-S-CH2CH2CH3) attached to a benzoic acid core. This compound is primarily used in research and development due to its unique chemical properties.
Scientific Research Applications
5-Nitro-2-(propylsulfanyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of nitro and sulfanyl groups on biological systems.
Medicine: Investigating potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 5-Nitro-2-(propylsulfanyl)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a significant target due to its role in various physiological processes, including immune response and inflammation .
Mode of Action
This compound acts as an agonist of GPR35 . As an agonist, it binds to GPR35, activating the receptor and triggering a series of intracellular events . This compound also has the ability to block the chlorine channel .
Biochemical Pathways
Upon activation of GPR35 by this compound, it promotes the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to various stimuli, including inflammation .
Result of Action
The activation of GPR35 by this compound enhances the inflammatory response of macrophages . It up-regulates the expression of tumor necrosis factor-alpha (TNF-α) in macrophages induced by Lipopolysaccharide (LPS) . This suggests that GPR35 activation may promote the inflammatory response and aggravate clinical diseases, including bacterial infection .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid typically involves the nitration of 2-(propylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: 5-Amino-2-(propylsulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(methylsulfanyl)benzoic acid
- 5-Nitro-2-(ethylsulfanyl)benzoic acid
- 5-Nitro-2-(butylsulfanyl)benzoic acid
Uniqueness
5-Nitro-2-(propylsulfanyl)benzoic acid is unique due to its specific combination of a nitro group and a propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
5-nitro-2-propylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHMVSSQVKJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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